molecular formula C18H14O2 B3369529 4-(6-Methoxynaphthalen-2-yl)benzaldehyde CAS No. 237069-43-1

4-(6-Methoxynaphthalen-2-yl)benzaldehyde

Cat. No.: B3369529
CAS No.: 237069-43-1
M. Wt: 262.3 g/mol
InChI Key: LTLDCEOMCAKRJL-UHFFFAOYSA-N
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Description

4-(6-Methoxynaphthalen-2-yl)benzaldehyde is an organic compound with the molecular formula C18H14O2 It features a benzaldehyde group attached to a naphthalene ring that is substituted with a methoxy group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-Methoxynaphthalen-2-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 6-methoxy-2-naphthaldehyde and 4-bromobenzaldehyde.

    Grignard Reaction: A Grignard reagent is prepared from 4-bromobenzaldehyde and magnesium in anhydrous ether. This reagent is then reacted with 6-methoxy-2-naphthaldehyde to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen from interfering. The temperature is maintained at around 0-5°C during the addition of the Grignard reagent, followed by refluxing the mixture for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(6-Methoxynaphthalen-2-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can participate in nucleophilic aromatic substitution reactions, where it can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-(6-Methoxynaphthalen-2-yl)benzoic acid.

    Reduction: 4-(6-Methoxynaphthalen-2-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(6-Methoxynaphthalen-2-yl)benzaldehyde has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly those targeting specific biological pathways.

    Materials Science: The compound is explored for its potential in creating novel materials with unique optical or electronic properties.

Mechanism of Action

The mechanism of action of 4-(6-Methoxynaphthalen-2-yl)benzaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The methoxy and aldehyde groups can form hydrogen bonds or participate in other interactions with biological targets, influencing the compound’s efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    4-(6-Hydroxynaphthalen-2-yl)benzaldehyde: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-(6-Methoxynaphthalen-2-yl)acetophenone: Similar structure but with an acetophenone group instead of a benzaldehyde group.

Uniqueness

4-(6-Methoxynaphthalen-2-yl)benzaldehyde is unique due to the presence of both a methoxy group and an aldehyde group on a naphthalene ring. This combination of functional groups provides distinct reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

4-(6-methoxynaphthalen-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O2/c1-20-18-9-8-16-10-15(6-7-17(16)11-18)14-4-2-13(12-19)3-5-14/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTLDCEOMCAKRJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C=C2)C3=CC=C(C=C3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80669513
Record name 4-(6-Methoxynaphthalen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

237069-43-1
Record name 4-(6-Methoxynaphthalen-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80669513
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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